molecular formula C8H14N4O2 B10771274 (2S)-2-amino-5-(2-aminoimidazol-1-yl)pentanoic Acid

(2S)-2-amino-5-(2-aminoimidazol-1-yl)pentanoic Acid

Cat. No.: B10771274
M. Wt: 198.22 g/mol
InChI Key: WGFGZNVQMGCHHV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A1P involves the reaction of specific amino acids and imidazole derivatives under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of A1P typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which are crucial for its applications in research and medicine .

Chemical Reactions Analysis

Types of Reactions

A1P undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

A1P exerts its effects by inhibiting human arginase 1. This enzyme plays a crucial role in the urea cycle, and its inhibition can lead to various physiological effects. The molecular targets and pathways involved include the binding of A1P to the active site of arginase 1, thereby preventing its normal function .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

(2S)-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid

InChI

InChI=1S/C8H14N4O2/c9-6(7(13)14)2-1-4-12-5-3-11-8(12)10/h3,5-6H,1-2,4,9H2,(H2,10,11)(H,13,14)/t6-/m0/s1

InChI Key

WGFGZNVQMGCHHV-LURJTMIESA-N

Isomeric SMILES

C1=CN(C(=N1)N)CCC[C@@H](C(=O)O)N

Canonical SMILES

C1=CN(C(=N1)N)CCCC(C(=O)O)N

Origin of Product

United States

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